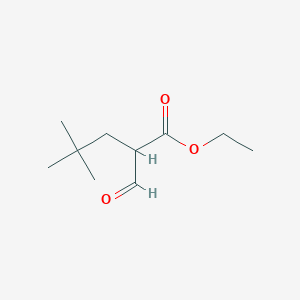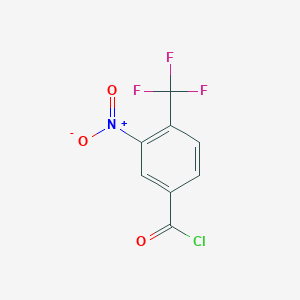
1-(4-Chlorophenyl)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O2S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)ethanesulfonyl chloride typically involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and purity of the product .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as ethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share similar reactivity, this compound is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity patterns .
Similar Compounds
- Ethanesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and the types of products they form .
Propriétés
Formule moléculaire |
C8H8Cl2O2S |
|---|---|
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |
Clé InChI |
UOICXYNGBTXAHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)






![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)

